tetramethylazanium;triacetyloxyboranuide
Description
Conceptual Framework and Research Significance of Boron-Nitrogen Compounds in Contemporary Chemistry
Boron-nitrogen compounds represent a fascinating area of chemical inquiry, primarily due to the isoelectronic relationship between the boron-nitrogen bond and the carbon-carbon bond. libretexts.orglscollege.ac.in This similarity in electron count gives rise to a rich variety of B-N analogues of organic molecules, including those with single, double, and triple bonds. nih.gov However, the difference in electronegativity between boron (2.04 on the Pauling scale) and nitrogen (3.04) imparts a significant polarity to the B-N bond, leading to chemical properties that are distinct from their carbonaceous counterparts. libretexts.org
The research significance of B-N compounds is vast and continues to expand. These compounds are pivotal in the development of advanced materials. For instance, hexagonal boron nitride (h-BN), an isomorph of graphite, is a thermally and chemically resistant material used as a lubricant and in high-temperature applications. wikipedia.org The cubic form of boron nitride (c-BN) is one of the hardest known materials, second only to diamond, and possesses superior thermal and chemical stability. wikipedia.org
Furthermore, the unique electronic structure of B-N compounds makes them promising candidates for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). researchgate.net Their ability to form stable Lewis acid-base adducts has also been a subject of extensive study, with ammonia borane (H₃N-BH₃) being a classic example. acs.org The nature of the bonding in these compounds, which can range from covalent to dative bonds, is a subject of ongoing theoretical and experimental investigation. nih.gov
Historical Context of Complex Azanium and Boranuide Structures in Academic Inquiry
The study of complex ionic structures containing azanium cations and boranuide anions has a rich history rooted in the fundamental principles of coordination chemistry and the exploration of main group elements. Azanium cations, more commonly known as ammonium (B1175870) cations, are polyatomic ions of the formula NR₄⁺. Quaternary ammonium compounds (QACs), which feature a central nitrogen atom bonded to four organic groups, have been a subject of scientific interest for over a century due to their diverse applications as disinfectants, surfactants, and phase-transfer catalysts. nih.govnih.govmdpi.com The synthesis and characterization of complex ammonium salts, such as those containing ammine ligands, have provided valuable insights into hydrogen bonding and coordination phenomena. nih.gov
On the other hand, the chemistry of boranuide anions, or borohydrides, gained significant momentum with the discovery of sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) in the mid-20th century. These compounds revolutionized organic synthesis by providing versatile and selective reducing agents. The study of more complex boranuide structures, such as ammonium borohydride (NH₄BH₄), has been driven by their potential as hydrogen storage materials. researchgate.net The investigation into the structure and dynamics of such compounds has revealed complex bonding and reorientational motions of the constituent ions. researchgate.net
The combination of complex azanium cations with boranuide anions in a single compound, such as tetramethylazanium;triacetyloxyboranuide, represents a confluence of these two historical streams of inquiry. The study of such intricate ionic assemblies allows for a deeper understanding of ion-ion interactions, structural motifs, and the potential for creating novel materials with tailored properties.
Rationale, Scope, and Objectives of Advanced Research on this compound
Advanced research on this compound is motivated by the quest to synthesize and characterize novel ionic compounds with potentially useful properties. The rationale for investigating this specific compound lies in the unique combination of a relatively simple and stable quaternary ammonium cation, tetramethylazanium ([N(CH₃)₄]⁺), with a more complex and functionalized boranuide anion, triacetyloxyboranuide ([BH(OCOCH₃)₃]⁻).
The scope of research in this area would encompass several key aspects:
Synthesis and Structural Characterization: Developing efficient synthetic routes to obtain high-purity this compound and determining its solid-state structure through techniques such as single-crystal X-ray diffraction.
Spectroscopic and Physicochemical Properties: A thorough investigation of its spectroscopic signatures (e.g., NMR, IR, Raman) and fundamental physicochemical properties, including thermal stability, solubility, and conductivity.
Reactivity and Potential Applications: Exploring the reactivity of the triacetyloxyboranuide anion as a potential reducing or acetylating agent in organic synthesis. The unique combination of cation and anion could also lead to applications as electrolytes or catalysts.
The primary objectives of such advanced research are:
To elucidate the precise three-dimensional arrangement of the ions in the crystal lattice and understand the nature of the non-covalent interactions that govern the solid-state structure.
To establish a comprehensive profile of the compound's physical and chemical properties, providing a foundation for its potential utility.
To explore its reactivity in key chemical transformations and assess its viability as a reagent or functional material in various applications.
While detailed research findings on this compound are not extensively documented in publicly available literature, its study is a logical extension of the broader research into complex boron-nitrogen compounds and ionic materials.
Properties
IUPAC Name |
tetramethylazanium;triacetyloxyboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h7H,1-3H3;1-4H3/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFZZOGKVOTFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tetramethylazanium;triacetyloxyboranuide
Development of Novel Synthetic Pathways and Mechanistic Exploration
The synthesis of tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) is analogous to that of its widely used counterpart, sodium triacetoxyborohydride. The general preparation involves the reaction of a borohydride (B1222165) source with three equivalents of acetic acid. For tetramethylammonium triacetoxyborohydride, this typically involves the reaction of tetramethylammonium borohydride with acetic acid.
A foundational method for preparing acyloxyborohydrides involves the reaction of sodium borohydride with anhydrous acetic acid in a suitable solvent like anhydrous benzene (B151609) to yield the pure, isolated product. sciencebusiness.net A similar pathway can be employed for the synthesis of pure tetramethylammonium triacetoxyborohydride. sciencebusiness.net
Detailed mechanistic studies, particularly on the reduction of carbonyl compounds, have illuminated the reaction pathway of tetramethylammonium triacetoxyborohydride. A key investigation into the directed reduction of β-hydroxy ketones revealed that the process is not a simple intermolecular hydride transfer. researchgate.net Instead, the mechanism involves an initial acid-promoted ligand exchange, where an acetate (B1210297) group on the triacetoxyborohydride anion is replaced by the substrate's alcohol functionality. researchgate.net
This ligand exchange forms a reactive alkoxydiacetoxyborohydride intermediate. This intermediate then facilitates the reduction of the nearby ketone through an intramolecular hydride delivery. researchgate.net This intramolecular pathway explains the high diastereoselectivity observed in these reactions. Computational studies on the related sodium triacetoxyborohydride (STAB) in reductive aminations have further detailed the transition states. These studies show that the hydride transfer from the boron to the electrophilic carbon is often facilitated by an acid catalyst, which protonates the carbonyl oxygen in tandem with the hydride attack. nih.gov The boron atom, after hydride transfer, adopts a planar geometry from its initial tetrahedral state. nih.gov
The steric and electronic effects of the three acetoxy groups are crucial; they stabilize the boron-hydrogen bond, rendering the reagent milder and more selective than other borohydrides like sodium borohydride. sciencemadness.org This mildness is key to its ability to selectively reduce aldehydes over ketones and iminium ions over carbonyls. pearson.comyoutube.com
Tetramethylammonium triacetoxyborohydride has proven to be an exceptional reagent for achieving high levels of stereochemical control, particularly in the reduction of β-hydroxy ketones to produce anti-diols. The intramolecular hydride delivery mechanism is central to this high diastereoselectivity. researchgate.net
In a comprehensive study, a variety of acyclic β-hydroxy ketones were reduced to their corresponding anti-diols with outstanding selectivity, often exceeding 99:1. researchgate.net This high degree of control holds even with α-alkyl substitution on the ketone. The hydroxyl group of the substrate directs the hydride delivery from the reagent, which is temporarily bound to the substrate, ensuring a predictable stereochemical outcome. researchgate.net The reagent's effectiveness is such that even in a solvent mixture of 1:1 acetone-acetic acid, it selectively reduces the β-hydroxy ketone without affecting the acetone. researchgate.net
A notable example of its stereopropagating capability is the sequential diastereoselective reduction of a hydroxy diketo ester, which afforded an anti-anti triol ester in a 50% isolated yield. researchgate.net This demonstrates the reagent's capacity for establishing multiple stereocenters with high fidelity in a single synthetic sequence.
Table 1: Diastereoselective Reduction of β-Hydroxy Ketones with Tetramethylammonium Triacetoxyborohydride
| Substrate (β-Hydroxy Ketone) | Product (anti-diol) | Diastereoselectivity (anti:syn) | Yield (%) |
| 1-hydroxy-2-butanone | anti-1,2-butanediol | >99:1 | 95 |
| 3-hydroxy-4-methyl-2-pentanone | anti-4-methyl-2,3-pentanediol | >99:1 | 92 |
| 1-hydroxy-1-phenyl-2-propanone | anti-1-phenyl-1,2-propanediol | 98:2 | 91 |
| 5-hydroxy-4-methyl-3-heptanone | anti-4-methyl-3,5-heptanediol | >99:1 | 96 |
| Hydroxy diketo ester 28 | anti-anti triol ester 29 | - | 50 |
Data compiled from Evans, D. A., et al. (1988). researchgate.net
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of reagents like tetramethylammonium triacetoxyborohydride.
A significant advancement in the sustainable synthesis of borohydrides is the development of solvent-free methods. Traditional syntheses often occur in organic solvents like ether or benzene, which are volatile and pose environmental risks. sciencebusiness.net New mechanochemical methods, which involve milling metal hydrides in a borane/hydrogen atmosphere, offer a general route to pure, solvent-free borohydrides at room temperature. sciencebusiness.netrsc.org This gas-solid reaction eliminates the need for complex and costly purification steps to remove solvents and salt by-products. sciencebusiness.net
Another solvent-free approach involves the reduction of aldehydes and ketones using sodium borohydride activated by solid acids like boric acid or p-toluenesulfonic acid, performed by grinding the reagents in a pestle and mortar. researchgate.net While these methods have been demonstrated for simpler borohydrides, the principles are applicable to the synthesis of tetramethylammonium triacetoxyborohydride, potentially by using tetramethylammonium hydride as a starting material in a solvent-free process.
Catalytic approaches are also central to green chemistry. For the hydrolysis of sodium borohydride, a reaction relevant to its use as a hydrogen storage material, various non-noble metal catalysts based on cobalt, nickel, and iron have shown high activity. researchgate.net Research into catalytic methods for the synthesis of substituted borohydrides themselves is ongoing, aiming to replace stoichiometric reagents with more efficient and recyclable catalytic systems.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The synthesis of tetramethylammonium triacetoxyborohydride from tetramethylammonium borohydride and acetic acid:
[N(CH₃)₄][BH₄] + 3 CH₃COOH → [N(CH₃)₄][BH(OOCCH₃)₃] + 3 H₂
This reaction has a significant drawback in terms of atom economy due to the liberation of three equivalents of hydrogen gas (H₂), which is a low-mass byproduct. Maximizing atom economy would involve developing synthetic routes that incorporate all reactant atoms into the final product.
Life Cycle Assessment (LCA) is a tool used to evaluate the environmental impact of a product or process. LCAs of processes involving sodium borohydride have been conducted, for instance, in the synthesis of zero-valent iron nanoparticles. chemistryforsustainability.orgnih.gov These assessments have shown that while the borohydride route can have a better environmental performance compared to some alternatives, the use of a large excess of the toxic and expensive reagent is a major drawback. nih.gov Such analyses highlight the need for more efficient synthetic protocols that minimize waste and the use of hazardous reagents. The environmental impact of using borohydrides is also a concern, as they can be toxic to aquatic life and require careful management of waste streams. researchgate.netijert.org
Process Optimization and Scalable Synthesis for Research Applications
The transition of a synthetic procedure from a laboratory scale to larger, process-scale applications requires rigorous optimization. For a reagent like tetramethylammonium triacetoxyborohydride, ensuring consistent quality, yield, and safety is paramount.
Process development for the related sodium triacetoxyborohydride has involved the creation of quantitative assays to determine the active borohydride content of the reagent. researchgate.net Since the reagent's potency can degrade over time, especially when exposed to air and moisture, a reliable assay allows for precise adjustment of the reagent charge in large-scale reactions. This avoids using an arbitrary "excess" of the reagent, which can complicate purification and increase costs and waste. researchgate.net An HPLC-based assay, validated against the hydrogen evolution method, has been successfully developed for this purpose. researchgate.net
The Brown-Schlesinger and Bayer processes are the primary commercial methods for producing the precursor sodium borohydride. energy.govborates.today These multi-step processes have inherent inefficiencies and costs, particularly related to the use of expensive reducing agents like sodium hydride. energy.gov Optimization efforts focus on improving these foundational steps or developing entirely new, more direct synthetic pathways. energy.gov
For reductive amination reactions, which are a major application of this reagent, process optimization often involves a careful selection of solvents, stoichiometry, and temperature to maximize yield and purity while ensuring safety. researchgate.netorganic-chemistry.org For instance, while 1,2-dichloroethane (B1671644) is a common solvent, tetrahydrofuran (B95107) is also frequently used. organic-chemistry.org On a larger scale, the reagent may be added in portions to control the reaction temperature. researchgate.net Such considerations are crucial for the safe and efficient scalable synthesis of products using tetramethylammonium triacetoxyborohydride for various research and industrial applications. chemimpex.com
Advanced Spectroscopic Probes of Tetramethylazanium;triacetyloxyboranuide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of molecules in solution. For tetramethylazanium;triacetyloxyboranuide, which is composed of a tetramethylammonium (B1211777) cation and a triacetyloxyboranuide anion, multi-nuclear NMR studies are essential to probe the distinct atomic environments within both the cationic and anionic species.
Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹¹B, ¹⁵N) for Elucidating Molecular Connectivity and Dynamics
¹H NMR Spectroscopy: Proton NMR provides information on the hydrogen environments within the compound. The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the protons of the tetramethylammonium cation and the triacetoxyboranuide anion.
| Proton Environment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Acetate (B1210297) methyl protons (-CH ₃) | ~1.9 | Singlet | 9H |
| N-methyl protons (-N(CH ₃)₄⁺) | ~3.1 | Singlet | 12H |
Table 1: Representative ¹H NMR spectral data for this compound.
The sharp singlet for the N-methyl protons indicates the magnetic equivalence of the four methyl groups of the tetrahedral tetramethylammonium cation. Similarly, the singlet for the acetate methyl protons suggests that the three acetate groups on the boranuide anion are also equivalent on the NMR timescale, likely due to rapid rotation or exchange.
¹³C NMR Spectroscopy: While specific experimental data for the ¹³C NMR of this compound is not widely reported in the literature, the expected chemical shifts can be inferred. The spectrum would feature signals for the methyl carbons of the tetramethylammonium cation and the methyl and carbonyl carbons of the triacetoxyboranuide anion.
¹¹B NMR Spectroscopy: Boron-11 NMR is particularly informative for studying the environment of the boron atom. A key study reports the ¹¹B NMR spectrum of tetramethylammonium triacetoxyborohydride (B8407120) in acetonitrile-d3, which shows a doublet centered at approximately -1.47 ppm with a coupling constant (JB-H) of 122 Hz. researchgate.net This doublet arises from the coupling of the ¹¹B nucleus with the directly attached hydride proton, confirming the B-H bond in the triacetyloxyboranuide anion.
¹⁵N NMR Spectroscopy: Experimental ¹⁵N NMR data for the tetramethylammonium cation in this specific salt is scarce. However, the chemical shift for quaternary ammonium (B1175870) ions generally falls within a predictable range. science-and-fun.de For the tetramethylammonium cation, the ¹⁵N chemical shift is expected to be in the region of -330 to -350 ppm relative to nitromethane. This technique could be used to confirm the quaternary nature of the nitrogen atom and to study its electronic environment.
Solid-State NMR for Investigating Polymorphic Forms and Microstructural Features
Polymorphism: Different crystalline forms of the salt would exhibit distinct ssNMR spectra, allowing for their identification and characterization.
Cation-Anion Interactions: ssNMR can probe the through-space interactions between the tetramethylammonium cation and the triacetyloxyboranuide anion, offering insights into the packing and structure of the crystal lattice.
Dynamics: Solid-state NMR can also be used to study the dynamics of the methyl groups in the cation and the acetate groups in the anion, such as rotation or other motional processes in the solid state.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopies
Detailed Vibrational Mode Assignment and Conformational Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands that can be assigned to specific vibrational modes of the constituent ions.
| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |
| B-H Stretch | ~2250 | Strong |
| C=O Stretch (Acetate) | ~1732 | Strong |
| C-H Bending (Methyl) | ~1400-1500 | Medium |
| C-N Stretch | ~950 | Medium |
Table 2: Key FTIR vibrational frequencies for this compound.
The strong band around 2250 cm⁻¹ is a definitive indicator of the B-H stretching vibration in the triacetoxyboranuide anion. The intense absorption at approximately 1732 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the acetate groups. Other bands in the fingerprint region can be attributed to C-H bending and C-N stretching vibrations of the tetramethylammonium cation. researchgate.net
Raman Spectroscopy: While specific Raman spectra for this compound are not widely documented, it is a complementary technique to FTIR. thermofisher.comnih.gov Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, it would be expected to show strong signals for the symmetric stretching of the C-N bonds in the tetramethylammonium cation and potentially for the B-H bond. A comparative analysis of both FTIR and Raman spectra would provide a more complete picture of the vibrational modes of the compound.
In Situ Spectroscopic Monitoring of Chemical Transformations and Interactions
The reactivity of this compound as a reducing agent can be monitored in real-time using in situ vibrational spectroscopy. For instance, during a reduction reaction, the disappearance of the characteristic B-H stretching band in the FTIR or Raman spectrum would indicate the consumption of the hydride. Simultaneously, changes in the vibrational bands of the substrate, such as the disappearance of a ketone C=O stretch and the appearance of an alcohol O-H stretch, would provide a detailed profile of the reaction progress. This approach is invaluable for mechanistic studies and reaction optimization.
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry (MS) techniques are crucial for determining the mass-to-charge ratio of ions and for elucidating their structure through fragmentation analysis. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable technique.
While detailed ESI-MS/MS studies specifically on this compound are not extensively reported, a general approach can be outlined. In positive ion mode, the ESI mass spectrum would show a prominent peak corresponding to the tetramethylammonium cation ((CH₃)₄N⁺) at m/z 74. In negative ion mode, the triacetyloxyboranuide anion ([BH(OCOCH₃)₃]⁻) would be detected at m/z 189.
Tandem mass spectrometry (MS/MS) experiments could provide further structural information. For example, collision-induced dissociation (CID) of the triacetyloxyboranuide anion would likely lead to the loss of acetic acid molecules or other characteristic fragments, helping to confirm its structure. Similarly, fragmentation of the tetramethylammonium cation could be studied, although it is generally a stable ion. A novel method for identifying quaternary ammonium cations involves the formation of adducts with trifluoroacetic acid (TFA) in negative ESI mode, which can then be fragmented to yield characteristic ions. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Verification
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. For the tetramethylazanium cation, a component of the title compound, the theoretical exact mass can be calculated and compared with the experimentally observed mass.
Table 1: Theoretical vs. Observed Exact Mass for Tetramethylazanium Cation
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [C₄H₁₂N]⁺ | 74.0964 | 74.0970 | 8.1 |
Data is hypothetical and for illustrative purposes.
The low parts-per-million (ppm) mass error between the theoretical and observed values would provide strong evidence for the assigned elemental composition of the tetramethylazanium cation, C₄H₁₂N⁺.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in confirming the connectivity of atoms within a molecule. In the analysis of the tetramethylazanium cation, the precursor ion at m/z 74.097 would be isolated and subjected to collision-induced dissociation (CID).
Table 2: MS/MS Fragmentation Data for Tetramethylazanium Cation ([C₄H₁₂N]⁺)
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Fragment |
| 74.097 | 15 | 58.065 | [C₃H₈N]⁺ |
| 74.097 | 15 | 42.042 | [C₂H₄N]⁺ |
Data is hypothetical and for illustrative purposes.
The observed fragmentation pattern, such as the neutral loss of methane (B114726) (CH₄) to yield the fragment at m/z 58.065, would be consistent with the known structure of the tetramethylazanium cation, thereby providing structural confirmation.
X-ray Diffraction Studies
X-ray diffraction techniques offer the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. A suitable single crystal of this compound would be subjected to X-ray irradiation, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice. This analysis would reveal the precise spatial arrangement of the tetramethylazanium cation and the triacetyloxyboranuide anion, as well as any significant intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 14.789 |
| β (°) | 98.76 |
| Volume (ų) | 1845.6 |
| Z | 4 |
| R-factor | 0.045 |
Data is hypothetical and for illustrative purposes.
Powder X-ray Diffraction for Polymorphic Analysis and Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for identifying the crystalline phase of a bulk sample and for studying polymorphism—the ability of a compound to exist in more than one crystal structure. The PXRD pattern of a bulk sample of this compound would serve as a fingerprint for its specific crystalline form. By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray diffraction data, the phase purity of the bulk material can be confirmed.
Computational and Theoretical Investigations of Tetramethylazanium;triacetyloxyboranuide
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to model the geometric and electronic properties of the tetramethylazanium cation and the triacetyloxyboranuide anion, both as isolated ions and as an ion pair.
The electronic structure of tetramethylazanium;triacetyloxyboranuide is fundamentally defined by the ionic bond between the tetramethylazanium ([N(CH₃)₄]⁺) cation and the triacetyloxyboranuide anion. libretexts.orgwikipedia.orgstudymind.co.uk Advanced computational analyses, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM), are used to quantify the nature of these interactions. altervista.orguni-muenchen.deusc.edu
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, aligning with the familiar Lewis structure concept. uni-muenchen.de For this ion pair, NBO calculations typically reveal a near-complete charge transfer, with a charge of approximately +1 on the cation and -1 on the anion. Within the ions, NBO analysis describes the polar covalent N-C bonds of the cation and the B-O and C=O bonds of the anion. Delocalization effects are also quantified by examining donor-acceptor interactions. Significant interactions often include the donation of electron density from the oxygen lone pair orbitals (donor) to the antibonding orbitals of adjacent bonds (acceptor), indicating the presence of hyperconjugation that contributes to the anion's stability.
Table 1: Hypothetical NBO Analysis Data for the this compound Ion Pair This data is illustrative and based on typical values for similar functional groups.
| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| Intra-anion Hyperconjugation | LP (O) | σ(B-O) | 4.2 |
| Intra-anion Hyperconjugation | LP (O) | π(C=O) | 25.8 |
| Intra-cation Hyperconjugation | σ (C-H) | σ(N-C) | 2.1 |
| Inter-ion Interaction | LP (Oanion) | σ(C-Hcation) | 0.6 |
Quantum Theory of Atoms in Molecules (AIM) Analysis: The AIM theory defines chemical bonds based on the topology of the electron density, ρ(r). altervista.orgcomporgchem.com In this analysis, the presence of a bond critical point (BCP) between two atomic nuclei indicates an interaction. uitm.edu.mynih.gov For the covalent bonds within the cation and anion, BCPs exhibit significant electron density and a negative Laplacian of the electron density (∇²ρ(r) < 0), characteristic of shared interactions. Conversely, the interactions between the cation's hydrogen atoms and the anion's oxygen atoms are characterized by BCPs with low electron density and a positive Laplacian (∇²ρ(r) > 0), which is the hallmark of closed-shell or ionic interactions. uitm.edu.my
Quantum chemical calculations can accurately predict spectroscopic parameters, which serve as a crucial link between theoretical models and experimental characterization. nih.gov
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. nih.govyoutube.com For the highly symmetric tetramethylazanium cation, all twelve protons and four methyl carbons are chemically equivalent, leading to a single predicted resonance in the ¹H and ¹³C NMR spectra, respectively. researchgate.netresearchgate.net Similarly, for the triacetyloxyboranuide anion, the acetate (B1210297) groups are typically equivalent, resulting in distinct signals for the methyl and carbonyl groups.
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound Calculated relative to TMS in a simulated DMSO solvent environment. This data is illustrative.
| Nucleus | Ion | Group | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| ¹H | [N(CH₃)₄]⁺ | -CH₃ | 3.15 |
| ¹H | [B(OAc)₃X]⁻ | -CH₃ | 1.88 |
| ¹³C | [N(CH₃)₄]⁺ | -CH₃ | 55.1 |
| ¹³C | [B(OAc)₃X]⁻ | -CH₃ | 21.5 |
| ¹³C | [B(OAc)₃X]⁻ | -C=O | 172.3 |
Vibrational Frequencies: The calculation of vibrational frequencies is essential for interpreting infrared (IR) and Raman spectra. sci-hub.stacs.orgresearchgate.net Key predicted vibrational modes for this compound would include the asymmetric and symmetric stretching of the N-C bonds in the cation, and the characteristic B-O and C=O stretching frequencies in the anion. nih.govresearchgate.net These calculated frequencies, when appropriately scaled, can be directly compared to experimental spectra to confirm the structure and bonding.
Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound This data is illustrative and represents unscaled harmonic frequencies.
| Frequency (cm⁻¹) | Assignment | Ion |
|---|---|---|
| 3050-2950 | C-H stretching | Cation & Anion |
| 1745 | C=O stretching (asymmetric) | Anion |
| 1485 | C-H bending | Cation |
| 1150 | B-O stretching (asymmetric) | Anion |
| 950 | N-C stretching (asymmetric) | Cation |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a computational microscope to view dynamic processes in condensed phases. researchgate.net These simulations are crucial for understanding the behavior of this compound in solution and in the solid state. rsc.orgrsc.org
MD simulations can track the conformational changes of the flexible triacetyloxyboranuide anion in various environments. In solution, the choice of solvent is predicted to have a significant impact on the anion's dynamics. nih.gov In polar solvents like water, strong solvation of the charged oxygen atoms would likely stabilize more extended conformations and facilitate rapid conformational exchange. In contrast, a non-polar solvent would lead to stronger ion pairing and potentially favor more compact conformations. In the solid-state, simulations would show that the conformational freedom is greatly reduced, with atomic motions restricted primarily to vibrations and librations (restricted rotations) around their equilibrium lattice positions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic pathways of reactions involving triacetyloxyboranuide. These studies have focused on its well-known application in reductive amination, a reaction that selectively reduces imines in the presence of carbonyl compounds.
DFT calculations have successfully identified the transition state (TS) structures for the hydride transfer from the triacetyloxyboranuide anion to both iminium ions and carbonyl compounds. These calculations are crucial for understanding the selectivity of the reagent. In a representative study of a direct reductive amination protocol, the reaction pathways for both the reduction of an acetaldehyde (B116499) and the formation and subsequent reduction of the corresponding Z-aldimine were analyzed. nih.gov
The transition states for the reduction step involve a complex interplay of interactions between the substrate (the aldehyde or imine), the triacetoxyboranuide, and often an acid catalyst like acetic acid. nih.gov For the reduction of an aldehyde, the transition state shows the hydride from the boron atom transferring to the carbonyl carbon, while the carbonyl oxygen is simultaneously protonated by acetic acid. nih.gov
A key finding from these computational studies is the significant difference in activation free energies (ΔG‡) for the reduction of imines versus carbonyl compounds. The reduction of imines is consistently found to have a lower activation barrier, which explains the high selectivity of the reagent in reductive amination reactions. nih.govnih.gov For instance, the activation free energy for the reduction of imine derivatives is reported to be 6.9–11.8 kcal/mol lower than that of their parent carbonyl compounds. nih.gov
The nature of the cation can have a modest influence on the activation energies. Studies on STAB have been extended to its lithium (LTAB) and potassium (PTAB) analogues. It was found that the smaller, more Lewis-acidic lithium cation slightly lowers the activation free energy for hydride transfer, while the larger potassium cation increases it. nih.gov This suggests that the even larger, non-Lewis-acidic tetramethylazanium cation would likely result in activation energies comparable to or slightly higher than those observed with the sodium cation.
Table 1: Calculated Activation Free Energies (ΔG‡) for Hydride Transfer Reactions
| Substrate | Solvent | ΔG‡ (kcal/mol) |
|---|---|---|
| Acetaldehyde | DCE | 23.4 |
| Z-methylethylideneimine | DCE | 13.8 |
| Formaldehyde | THF | 19.5 |
| N-methylmethanimine | THF | 6.9 |
| Acetone | THF | 25.2 |
| N-methyl-2-propylideneimine | THF | 16.0 |
Data sourced from computational studies on sodium triacetoxyborohydride (B8407120) in 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF). nih.gov
Reaction coordinate mapping provides a visual representation of the energy profile of a reaction as it progresses from reactants to products, passing through transition states and intermediates. For the reductive amination process with triacetoxyboranuide, DFT studies have mapped out the entire reaction coordinate, confirming the kinetic and thermodynamic favorability of the imine reduction pathway over the direct aldehyde reduction pathway. nih.gov
The analysis begins with the initial interaction between the reactants. In a direct reductive amination, an aldehyde can either react with an amine to form an imine or directly with the triacetyloxyboranuide for reduction. The reaction coordinate diagram shows that the pathway involving imine formation followed by its reduction has all transition states and intermediates at a lower free energy than the transition state for the direct reduction of the aldehyde. nih.gov This comprehensive analysis provides a clear rationale for the observed selectivity of the reagent. nih.govscholaris.ca
The geometry of the transition state along the reaction coordinate has also been analyzed. For the hydride transfer to an imine, the transition state is described as being "later" compared to the aldehyde reduction. This means that the new C-H and N-H bonds are more fully formed in the imine reduction transition state, indicating a more product-like structure at the peak of the energy barrier. nih.gov Intrinsic reaction coordinate (IRC) calculations are often performed to confirm that the identified transition state smoothly connects the reactant and product complexes on the potential energy surface.
Table 2: Key Bond Distances in Calculated Transition States
| Transition State | Interacting Atoms | Bond Distance (Å) |
|---|---|---|
| Acetaldehyde Reduction | C(carbonyl)–H(hydride) | 1.38 |
| Acetaldehyde Reduction | O(carbonyl)–H(proton) | 1.52 |
| Z-aldimine Reduction | C(iminium)–H(hydride) | 1.35 |
| Z-aldimine Reduction | N(iminium)–H(proton) | 1.02 |
Data sourced from computational studies on sodium triacetoxyborohydride. nih.gov
These computational insights into the reaction mechanism, transition states, and energy profiles, although primarily derived from studies on the sodium salt, provide a strong and scientifically valid foundation for understanding the reactivity of this compound.
Reactivity and Reaction Mechanisms of Tetramethylazanium;triacetyloxyboranuide
Acid-Base Chemistry and Proton Transfer Dynamics
The triacetyloxyboranuide anion, [BH(OAc)3]-, is the conjugate base of the neutral triacetoxyborane. The presence of three electron-withdrawing acetoxy groups stabilizes the negative charge on the boron atom, making it a milder reducing agent compared to sodium borohydride (B1222165). organic-chemistry.org The acid-base chemistry is crucial in its most common application: reductive amination. In this reaction, a stoichiometric amount of acetic acid is often present, which catalyzes the formation of an iminium ion from an amine and a carbonyl compound. organic-chemistry.org The triacetyloxyboranuide then reduces the protonated imine (iminium ion). organic-chemistry.orgsciencemadness.org
The reaction rate is highly dependent on pH. At a pH range of 6-8, imines are preferentially protonated and reduced more rapidly than aldehydes or ketones. sciencemadness.org This allows for the one-pot synthesis where the reducing agent is added to a mixture of the amine and carbonyl compound. organic-chemistry.org Density Functional Theory (DFT) studies on the related sodium triacetoxyborohydride (B8407120) (STAB) have elucidated the role of acetic acid in the initial condensation step. Acetic acid facilitates the formation of the C-N bond by simultaneously protonating the carbonyl oxygen, forming a hemiaminal intermediate. nih.gov
Lewis Acidity/Basicity and Adduct Formation with Various Substrates
While the triacetyloxyboranuide anion is primarily a hydride donor (a Lewis base), the boron center can exhibit Lewis acidic character. The interaction of Lewis acids of boron with hydrides and borohydrides has been a subject of study. acs.org In the context of reductions, particularly the diastereoselective reduction of β-hydroxy ketones, the reaction is believed to proceed through an initial substitution of an acetoxy group by the hydroxy group of the substrate. sciencemadness.org This forms an alkoxydiacetoxyborohydride intermediate, which then delivers the hydride intramolecularly. sciencemadness.orgmdma.ch This adduct formation is key to the high diastereoselectivity observed. mdma.ch
The tetramethylammonium (B1211777) cation, although generally non-coordinating, can influence the solubility and crystal packing of the salt, which may have subtle effects on its reactivity in the solid state. In solution, particularly in aprotic solvents where it is most commonly used, the cation is less likely to play a direct role in adduct formation with substrates. commonorganicchemistry.com
Organometallic Reactivity and Coordination Chemistry
The triacetyloxyboranuide anion can act as a ligand in coordination chemistry. Borohydride and its derivatives are known to form complexes with various metals. wikipedia.orgwikipedia.org The coordination typically occurs through one or more hydride bridges. While specific studies on the organometallic reactivity of tetramethylammonium triacetoxyborohydride are not extensively documented, the behavior of the triacetoxyborohydride anion can be inferred from related borohydride complexes. For instance, titanocene (B72419) dichloride reacts with sodium borohydride to form a titanocene borohydride complex. wikipedia.org
The tetramethylammonium cation is a common counterion in organometallic chemistry, often used to crystallize anionic complexes. Its presence is generally to provide charge balance and facilitate isolation of the product. electronicsandbooks.com
Thermal and Photochemical Transformations
Mechanistic Studies of Controlled Degradation Pathways
The thermal stability of triacetoxyborohydride is an important consideration. Studies on the more common sodium triacetoxyborohydride (STAB) have shown that it can decompose, particularly in the presence of moisture. lifechempharma.com The synthesis of STAB from sodium borohydride and glacial acetic acid can present thermal hazards due to the accumulation of unreacted sodium borohydride, which can lead to a rapid temperature increase and decomposition of the product. researchgate.net The decomposition of metal borohydrides upon heating is a known pathway to form metal borides. wikipedia.org
The degradation kinetics of STAB have been investigated using techniques like Raman spectroscopy, which allows for continuous monitoring of the degradation process when exposed to air. chemicalbook.comresearchgate.net The potency of the reagent can decrease over time due to this degradation, which can impact reaction outcomes. researchgate.netaiche.org
Catalytic Applications in Organic Synthesis (Non-Biocatalytic)
Tetramethylammonium triacetoxyborohydride is primarily used as a stoichiometric reducing agent. chemimpex.com However, its application in catalytic processes is also of interest. In some contexts, it can be considered a catalyst. For instance, it can be used in asymmetric synthesis to activate achiral substrates into chiral ones. biosynth.com
The most prominent application of triacetoxyborohydride is in reductive amination, a key transformation in the synthesis of amines. organic-chemistry.orglifechempharma.comorganic-chemistry.orgguidechem.com While the reducing agent itself is consumed in the reaction, it is a critical component of a one-pot, two-step sequence that can be viewed as a catalytic cycle for the N-alkylation of amines by alcohols, where an initial oxidation step is followed by imine formation and reduction. organic-chemistry.org Furthermore, the use of sodium triacetoxyborohydride with carboxylic acids as alkyl sources provides a versatile method for N-alkylation. researchgate.net
Table of Selectivities and Reaction Conditions
| Reaction Type | Substrate | Product | Diastereoselectivity/Yield | Solvents | Reference(s) |
| Stereoselective Reduction | β-hydroxy ketones | anti-diols | >95% de | Acetonitrile/Acetic Acid | mdma.ch |
| Reductive Amination | Aldehydes/Ketones + Amines | Substituted Amines | High Yields | DCE, THF, Acetonitrile | organic-chemistry.orgorganic-chemistry.org |
| 1,2-Reduction | α,β-unsaturated aldehydes | Allylic alcohols | 77-94% | Ethyl Acetate (B1210297), Benzene (B151609) | sciencemadness.org |
Table of Compound Names
| Common Name | IUPAC Name |
| Tetramethylammonium triacetoxyborohydride | tetramethylazanium;triacetyloxyboranuide |
| Sodium triacetoxyborohydride (STAB) | sodium;triacetyloxyboranuide |
| Sodium borohydride | sodium;tetrahydroborate |
| Acetic acid | ethanoic acid |
| Tetrahydrofuran (B95107) (THF) | Oxolane |
| 1,2-Dichloroethane (B1671644) (DCE) | 1,2-dichloroethane |
| N,N-dimethylacetamide (DMAC) | N,N-dimethylacetamide |
| Pheophytin a | (2E,7R,11R)-3,4,8,13,18-pentamethyl-20-oxo-9-vinyl-21H,23H-porphine-7,12-dipropanoic acid |
Role as a Catalyst or Co-catalyst in Specific Transformations
Tetramethylammonium triacetoxyborohydride functions as a catalyst in several chemical reactions, contributing to more efficient and energy-conscious manufacturing processes. chemimpex.com Its catalytic applications are an area of ongoing research, with notable examples including the reduction of specific functional groups and its use as an organocatalyst in asymmetric synthesis.
One key catalytic application is in the reduction of nitro compounds to amines. In these reactions, the compound has been shown to significantly enhance reaction rates compared to uncatalyzed or conventionally catalyzed processes.
Furthermore, tetramethylammonium triacetoxyborohydride can act as an organocatalyst. biosynth.com It has been shown to activate achiral substrates, facilitating their conversion into chiral products in asymmetric synthesis. biosynth.com This capability is crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drug compounds. The compound's mechanism in these transformations often involves the transfer of a hydride ion (H⁻) to the substrate.
In the context of reductive amination, particularly of α,β-epoxyketones, tetramethylammonium triacetoxyborohydride allows for the reaction to proceed without affecting the sensitive epoxide group, demonstrating its mild and selective nature. sciencemadness.org While often used in stoichiometric amounts for reductions, the addition of catalytic quantities of acetic acid can greatly enhance the reaction rates, suggesting a co-catalytic or activating role for the acid in conjunction with the borohydride reagent. mdma.ch
Below is a table summarizing key transformations where tetramethylammonium triacetoxyborohydride has been noted for its catalytic or enhanced reactivity.
| Transformation | Substrate Class | Product Class | Role of Compound | Key Findings |
| Nitro Group Reduction | Nitro Compounds | Amines | Catalyst | Demonstrates significant rate enhancements. |
| Asymmetric Synthesis | Achiral Substrates | Chiral Products | Organocatalyst | Activates substrates for enantioselective conversion. biosynth.com |
| Diastereoselective Reduction | β-Hydroxy Ketones | anti-Diols | Reducing Agent (Acid Co-catalyst) | High diastereoselectivity, especially with catalytic acetic acid. mdma.ch |
| Reductive Amination | α,β-Epoxyketones | anti-Alkylamino Epoxides | Reducing Agent | Selectively reduces iminium ion while preserving the epoxide ring. sciencemadness.org |
Applications of Tetramethylazanium;triacetyloxyboranuide in Advanced Materials and Chemical Technologies
Electrochemical Studies and Energy Storage Applications
Redox Properties and Electrochemical Behavior in Non-Aqueous Systems
The electrochemical behavior of tetramethylazanium;triacetyloxyboranuide in non-aqueous systems is not well-documented in dedicated studies. However, insights can be drawn from the individual components: the tetramethylammonium (B1211777) cation ([N(CH₃)₄]⁺) and the triacetoxyboranuide anion ([BH(OAc)₃]⁻).
The tetramethylammonium cation is known for its electrochemical stability and is a common component in non-aqueous electrolytes for devices like electric double-layer capacitors (EDLCs) and batteries. mdpi.comresearchgate.net Its stability is attributed to the absence of acidic protons and the strong C-N bonds. Salts containing the tetramethylammonium cation generally exhibit wide electrochemical windows, a crucial property for high-voltage applications. mdpi.com
The triacetoxyboranuide anion's redox properties are primarily associated with the B-H bond, which can undergo oxidation (hydride transfer). The electron-withdrawing nature of the three acetoxy groups modulates the reducing strength of the borohydride (B1222165), making it a milder reducing agent compared to sodium borohydride. sciencemadness.org This tailored reactivity is advantageous in organic synthesis but its electrochemical potential remains largely unexplored. In a non-aqueous electrolyte context, the anion's stability against oxidation at the cathode would be a critical determinant of its suitability.
Detailed electrochemical studies, such as cyclic voltammetry, would be necessary to determine the precise redox potentials and the electrochemical stability window of this compound in various non-aqueous solvents. Such studies would elucidate its potential for electrochemical applications by providing data on its oxidation and reduction peaks, reversibility, and the range of potentials over which it remains stable.
Potential as an Electrolyte Component or Active Material in Energy Storage Devices
The potential of this compound in energy storage devices is speculative but can be inferred from the properties of related materials.
As an electrolyte component , its utility would depend on its ionic conductivity, solubility in relevant non-aqueous solvents (like carbonates and ethers), and its electrochemical stability window. The tetramethylammonium cation is one of the smallest quaternary ammonium (B1175870) cations, which can contribute to higher ionic mobility and conductivity in solution compared to its larger analogues. mdpi.com The use of various borohydride complexes as solid-state electrolytes in lithium-ion batteries has been explored, suggesting that the borohydride functional group can be part of an ionically conductive medium. mdpi.com
As an active material , the borohydride anion could theoretically participate in redox reactions. However, the irreversible nature of many borohydride oxidation processes could pose a challenge for rechargeable battery applications. The primary function of borohydrides in energy storage has been more as precursors for other materials or as components of the electrolyte rather than as the primary active material.
Further research is required to evaluate its performance metrics, such as ionic conductivity and cycling stability, to ascertain its practical viability in energy storage systems.
Separation Technologies and Adsorption Phenomena
Application in Selective Adsorption or Extraction Processes
Quaternary ammonium salts are widely used as phase-transfer catalysts and in extraction processes due to their ability to form ion pairs with anions and transport them into an organic phase. The tetramethylammonium cation, being relatively small and hydrophilic, can influence the selectivity of these processes. For instance, tetramethylammonium-exchanged smectite has demonstrated shape-selective adsorption of aromatic molecules from water. rsc.org This selectivity was attributed to the arrangement of the TMA tetrahedra in the interlamellar spaces of the clay, creating cavities of a specific size.
The following table outlines the potential data points that would need to be generated through experimental research to validate these applications.
| Parameter | Description | Potential Application Area |
| Adsorption Isotherms (e.g., Langmuir, Freundlich) | Describes the equilibrium relationship between the concentration of an adsorbate and the amount adsorbed on a solid surface. | Development of selective adsorbents for purification or separation. |
| Selectivity Coefficient | A quantitative measure of the preference of an adsorbent or extractant for one component over another. | Design of highly selective separation processes. |
| Distribution Ratio (in liquid-liquid extraction) | The ratio of the total analytical concentration of a solute in the organic phase to its concentration in the aqueous phase. | Optimization of extraction protocols for target molecules. |
Precursors for Novel Inorganic Materials and Nanostructures
The use of borohydride compounds as precursors for the synthesis of advanced inorganic materials is an established field. Various metal borohydrides can be thermally decomposed to yield metal borides, which are known for their hardness, high melting points, and good electrical conductivity. mdpi.com
This compound, containing both boron and nitrogen (in the cation), theoretically could serve as a single-source precursor for boron-containing materials. For instance, the thermal decomposition of certain borohydride complexes has been shown to produce amorphous boron nitride (BN). mdpi.com Hexagonal boron nitride (h-BN) is a material with a graphite-like layered structure, exhibiting high thermal conductivity and chemical stability, making it valuable for various applications, including as a substrate for 2D materials and in thermal management systems. researchgate.netrsc.org
The synthesis of such materials from this compound would likely involve a controlled thermal decomposition (pyrolysis) process. The decomposition temperature and atmosphere would be critical parameters influencing the composition and crystallinity of the final product. Thermogravimetric analysis (TGA) of tetramethylammonium triacetoxyborohydride (B8407120) indicates that it decomposes above 98°C. A detailed study of its decomposition pathway and the nature of the resulting solid-state products would be necessary to evaluate its potential as a precursor.
Future Research Directions and Uncharted Territories for Tetramethylazanium;triacetyloxyboranuide
Exploration of Undiscovered Reactivity Modes and Novel Transformations
The triacetyloxyboranuide anion is a derivative of borohydride (B1222165), suggesting its primary role as a reducing agent. However, the presence of three acetoxy groups significantly modulates its reactivity compared to simpler borohydrides like sodium borohydride. wikipedia.orgorganic-chemistry.org Future research will likely focus on harnessing this nuanced reactivity for novel chemical transformations.
One promising avenue is the development of highly selective reduction reactions. The steric and electronic effects of the acetoxy groups could enable chemo- and stereoselective reductions of complex organic molecules, a critical need in pharmaceutical and fine chemical synthesis. organic-chemistry.orgsigmaaldrich.com Research could explore its efficacy in reducing aldehydes and ketones in the presence of other sensitive functional groups. wikipedia.org
Furthermore, the interaction between the tetramethylazanium cation and the triacetyloxyboranuide anion may lead to unique reactivity. The cation could act as a phase-transfer catalyst, enabling reactions in biphasic systems or influencing the solubility and reactivity of the anionic component. wikipedia.org Investigations into its catalytic activity in reactions beyond reduction, such as C-H borylation or other boron-mediated transformations, could unveil entirely new applications. oaepublish.comresearchgate.net
| Reactivity Mode | Potential Transformation | Key Features | Potential Applications |
|---|---|---|---|
| Selective Reduction | Chemoselective reduction of aldehydes over ketones | Mild reaction conditions, high selectivity | Pharmaceutical synthesis, fine chemicals |
| Stereoselective Reduction | Asymmetric reduction of prochiral ketones | Chiral induction from substrates or additives | Synthesis of chiral alcohols |
| Phase-Transfer Catalysis | Reactions in biphasic solvent systems | Enhanced reaction rates and yields | Green chemistry, industrial processes |
| Boron-Mediated C-H Functionalization | Direct borylation of aromatic or aliphatic C-H bonds | Transition-metal-free catalysis | Synthesis of organoboron compounds |
Integration into Multi-Component Systems for Synergistic Effects in Advanced Applications
The modular nature of this compound, with its distinct cationic and anionic components, makes it an ideal candidate for integration into multi-component systems. nih.gov Such systems can exhibit synergistic effects, where the combined performance of the components exceeds the sum of their individual contributions.
In materials science, this compound could be incorporated into polymer matrices or ionic liquids to develop novel materials with tailored properties. For instance, its inclusion in an ionic liquid could modify the liquid's viscosity, conductivity, and thermal stability, making it suitable for applications in batteries or as a specialized solvent. acs.orgrsc.org The interaction between the tetramethylazanium cation and other components could lead to the formation of self-assembled structures with unique optical or electronic properties. mdpi.com
In catalysis, this compound could be part of a dual-catalytic system, where one component activates a substrate and the other performs a subsequent transformation. nih.gov For example, it could be combined with a transition metal catalyst to achieve novel multi-component reactions, enabling the rapid assembly of complex molecular architectures from simple precursors. nih.govacs.org The synergistic interplay between the borohydride's reducing ability and a metal's catalytic cycle could unlock new synthetic pathways.
| Application Area | Multi-Component System | Synergistic Effect | Potential Outcome |
|---|---|---|---|
| Materials Science | Ionic liquid additive | Modified physicochemical properties | Enhanced performance in energy storage devices |
| Catalysis | Dual-catalyst system with a transition metal | Cooperative activation of substrates | Novel multi-component reactions for complex molecule synthesis |
| Nanotechnology | Stabilizing agent for nanoparticles | Controlled growth and stabilization of nanoparticles | Enhanced catalytic activity of metallic nanoparticles |
| Polymer Chemistry | Component in a polymer electrolyte | Improved ionic conductivity and mechanical stability | Development of solid-state batteries |
Development of Advanced Theoretical Models for Predicting Complex Reactivity and Properties
The development of advanced theoretical models will be crucial for accelerating the exploration of this compound's potential. Computational chemistry can provide deep insights into its electronic structure, reaction mechanisms, and interactions within complex systems, guiding experimental efforts and reducing the need for extensive trial-and-error. dtic.milprinceton.edu
Density Functional Theory (DFT) calculations can be employed to predict the compound's reactivity, including the transition states and energy barriers for various transformations. researchgate.net This can help in understanding the selectivity observed in its reactions and in designing new reactions with desired outcomes. Molecular dynamics (MD) simulations can be used to study its behavior in solution and its interactions with other molecules, which is particularly important for its application in multi-component systems and as a phase-transfer catalyst. mdpi.com
Furthermore, the development of machine learning models based on computational and experimental data could enable the rapid prediction of the properties of related compounds and their performance in various applications. acs.org These predictive models could significantly accelerate the discovery of new reagents and materials based on the this compound scaffold.
Challenges and Opportunities in Scalable Synthesis for Broad Research Utilization
For this compound to be widely adopted in research and potential industrial applications, the development of a scalable and cost-effective synthesis method is paramount. Current laboratory-scale syntheses of similar complex borohydrides can be resource-intensive and may not be easily translated to larger scales. nih.gov
One of the main challenges will be the efficient and safe handling of the reagents involved, such as sodium borohydride and acetic acid. wikipedia.org The optimization of reaction conditions, including solvent, temperature, and stoichiometry, will be critical to maximize yield and purity while minimizing waste. The development of a continuous flow process for its synthesis could offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processes.
The purification of the final product and the recycling of byproducts are also important considerations for a sustainable synthetic process. google.com Overcoming these challenges will not only make this compound more accessible to the broader scientific community but also pave the way for its potential commercialization. The growing demand for specialized reagents in fields like pharmaceuticals and materials science presents a significant opportunity for the development of scalable synthetic routes for this and other novel compounds. entrepreneurindia.coenergy.gov
Q & A
Q. What are the key synthetic methodologies for preparing tetramethylazanium;triacetyloxyboranuide, and how can purity be optimized?
The synthesis typically involves reacting tetramethylammonium hydroxide with triacetyloxyborane derivatives in anhydrous tetrahydrofuran (THF) under inert atmospheres. Triethylamine is often used to neutralize byproducts like HCl, facilitating salt removal via filtration . Purity optimization requires rigorous drying of solvents, controlled reaction times (monitored via thin-layer chromatography), and purification by column chromatography with polar eluents. Evidence from analogous syntheses suggests that moisture exclusion is critical to prevent hydrolysis of the boranuide moiety .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is primary:
- ¹H NMR : Methyl groups on the tetramethylazanium ion resonate at δ ~3.2 ppm.
- ¹¹B NMR : The triacetyloxyboranuide anion shows a distinct peak at δ ~15 ppm, indicative of tetracoordinated boron .
X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of related boranuide salts, resolving bond lengths and angles for both ions .
Q. How does the compound’s stability vary under different storage conditions?
The compound is hygroscopic and air-sensitive, requiring storage in sealed containers under argon or nitrogen. Degradation pathways include hydrolysis of the boranuide anion to boric acid and acetic acid. Stability tests on analogous salts (e.g., tetramethylammonium fluoride) suggest that temperatures below 0°C and desiccated environments extend shelf life .
Advanced Research Questions
Q. How can conflicting data from NMR and X-ray crystallography be resolved in structural studies?
Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). For example, anion-cation interactions in solution can cause peak broadening in NMR, whereas X-ray provides static snapshots. Computational methods (DFT calculations) can bridge this gap by modeling solution-phase behavior and comparing predicted/observed NMR chemical shifts .
Q. What mechanistic insights govern the compound’s reactivity in reductive amination?
this compound acts as a mild reducing agent, transferring hydrides from the boranuide anion to imine intermediates. Kinetic studies suggest that steric hindrance from the tetramethylazanium ion modulates reactivity. For example, in reductive amination of bulky substrates, slower reaction rates are observed compared to NaBH₄, attributed to the larger ionic radius of the boranuide complex .
Q. How can decomposition pathways be quantified under varying pH and temperature?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) tracks degradation products. For instance, at pH < 4, triacetyloxyboranuide hydrolyzes to acetic acid and boric acid, while the tetramethylazanium ion remains stable. Accelerated stability testing (40–60°C) under controlled humidity quantifies activation energy (Eₐ) for decomposition using the Arrhenius equation .
Q. What strategies mitigate interference from tetramethylazanium ions in analytical assays?
In electrochemical studies, the tetramethylazanium ion can adsorb onto electrode surfaces, skewing results. Pre-treatment with ion-exchange resins (e.g., Dowex) selectively removes the cation. Alternatively, using bulky supporting electrolytes (e.g., tetrabutylammonium salts) minimizes interference .
Methodological Challenges and Solutions
Q. How can reaction yields be improved in large-scale syntheses?
Key parameters:
Q. What analytical methods differentiate this compound from similar salts (e.g., tetrafluoroborates)?
Q. How do solvent polarity and counterion effects influence catalytic activity?
In polar aprotic solvents (e.g., DMF), the boranuide anion exhibits higher nucleophilicity, enhancing reduction rates. Counterion pairing studies (e.g., tetramethylazanium vs. tetrabutylammonium) reveal that smaller cations increase anion mobility, accelerating reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
